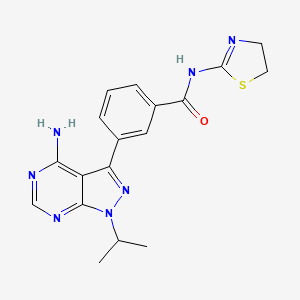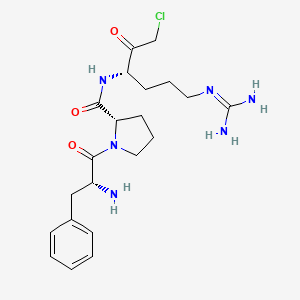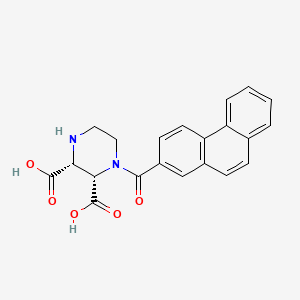
PR-104
Übersicht
Beschreibung
PR-104 ist eine Verbindung aus der Klasse der Hypoxie-aktivierten Prodrugs, die als potenzieller Antikrebstherapeutikum erforscht wird. Es ist ein Phosphatester-"Pre-Prodrug", der im Körper schnell zu PR-104A umgewandelt wird. PR-104A wird dann in hypoxischen Geweben, wie sie in soliden Tumoren vorkommen, zu reaktiven Stickstoff-Lost-DNA-Vernetzungsmitteln metabolisiert .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Phosphatesters beinhalten. Der Syntheseweg umfasst typischerweise die Reaktion eines Dinitrobenzamid-Losts mit einem Phosphorsäurederivat unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen spezifische Temperaturen, Lösungsmittel und Katalysatoren, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Laborsyntheseprozesses. Dazu gehören die Optimierung der Reaktionsbedingungen für die Großproduktion, die Sicherstellung der Reinheit des Endprodukts und die Implementierung von Qualitätskontrollmaßnahmen. Der Produktionsprozess muss die behördlichen Standards einhalten, um die Sicherheit und Wirksamkeit der Verbindung zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: PR-104 is synthesized through a series of chemical reactions involving the formation of a phosphate ester. The synthetic route typically involves the reaction of a dinitrobenzamide mustard with a phosphoric acid derivative under controlled conditions. The reaction conditions include specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The production process must comply with regulatory standards to ensure the safety and efficacy of the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PR-104 unterliegt verschiedenen Arten chemischer Reaktionen, darunter Reduktion und DNA-Vernetzung. Die primäre Reaktion ist die Reduktion von PR-104A zu seinen aktiven Metaboliten, die dann DNA-Vernetzungen in hypoxischen Zellen bilden .
Häufige Reagenzien und Bedingungen: Die Reduktion von PR-104A erfolgt typischerweise unter hypoxischen Bedingungen, die durch Enzyme wie Aldo-Keto-Reduktase 1C3 erleichtert werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Reduktionsmittel und spezifische Enzyme, die den Reduktionsprozess katalysieren .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus der Reduktion von PR-104A gebildet werden, sind reaktive Stickstoff-Lost-DNA-Vernetzungsmittel. Diese Mittel sind hochzytotoxisch und zielen selektiv auf hypoxische Tumorzellen ab, was zum Zelltod führt .
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere im Bereich der Krebstherapie. Es wird auf sein Potenzial untersucht, hypoxische Tumorzellen anzugreifen, die oft resistent gegen konventionelle Therapien sind. This compound wird auch auf seine Fähigkeit untersucht, die Wirksamkeit anderer Krebsbehandlungen, wie Strahlentherapie und Chemotherapie, zu verbessern .
Seine Fähigkeit, selektiv auf hypoxische Zellen zu zielen, macht es zu einem vielversprechenden Kandidaten für verschiedene therapeutische Anwendungen .
Wirkmechanismus
This compound entfaltet seine Wirkung durch einen Mechanismus, der die Reduktion von PR-104A zu reaktiven Stickstoff-Lost-DNA-Vernetzungsmitteln beinhaltet. Diese Mittel zielen spezifisch auf die DNA von hypoxischen Tumorzellen ab, was zur Hemmung der DNA-Reparatur und -Synthese, zum Zellzyklusarrest und zur Apoptose in anfälligen hypoxischen Tumorzellpopulationen führt. Das Enzym Aldo-Keto-Reduktase 1C3 spielt eine entscheidende Rolle bei der Aktivierung von PR-104A, sogar unter aeroben Bedingungen .
Wissenschaftliche Forschungsanwendungen
PR-104 has several scientific research applications, particularly in the field of cancer therapy. It is being investigated for its potential to target hypoxic tumor cells, which are often resistant to conventional therapies. This compound is also being studied for its ability to enhance the efficacy of other cancer treatments, such as radiation and chemotherapy .
Its ability to selectively target hypoxic cells makes it a promising candidate for various therapeutic applications .
Wirkmechanismus
PR-104 exerts its effects through a mechanism involving the reduction of PR-104A to reactive nitrogen mustard DNA crosslinking agents. These agents specifically target hypoxic tumor cell DNA, resulting in the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis in susceptible hypoxic tumor cell populations. The enzyme aldo-keto reductase 1C3 plays a crucial role in the activation of PR-104A, even under aerobic conditions .
Vergleich Mit ähnlichen Verbindungen
PR-104 ist unter den Hypoxie-aktivierten Prodrugs aufgrund seines dualen Aktivierungsmechanismus einzigartig. Während die meisten Hypoxie-aktivierten Prodrugs ausschließlich auf hypoxische Bedingungen für die Aktivierung angewiesen sind, kann PR-104A auch durch das Enzym Aldo-Keto-Reduktase 1C3 unter aeroben Bedingungen aktiviert werden. Dieser duale Aktivierungsmechanismus erhöht seine Wirksamkeit und Selektivität für hypoxische Tumorzellen .
Ähnliche Verbindungen:- Mitomycin C: Ein weiteres Hypoxie-aktiviertes Prodrug, das einer Bioreduktion unterzogen wird, um DNA-Vernetzungsmittel zu bilden.
- Apaziquon: Ein Chinon-basiertes Prodrug, das selektiv in hypoxischen Tumorzellen aktiviert wird.
- Tretazicar: Ein Aziridinyl-Dinitrobenzamid-Substrat, das sowohl durch NQO1- als auch durch NQO2-Enzyme aktiviert wird .
This compound zeichnet sich durch seine Fähigkeit aus, sowohl unter hypoxischen als auch unter aeroben Bedingungen aktiviert zu werden, was es zu einem vielseitigen und potenten Antikrebsmittel macht.
Eigenschaften
IUPAC Name |
2-[N-(2-bromoethyl)-2,4-dinitro-6-(2-phosphonooxyethylcarbamoyl)anilino]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN4O12PS/c1-33(28,29)31-7-5-17(4-2-15)13-11(14(20)16-3-6-30-32(25,26)27)8-10(18(21)22)9-12(13)19(23)24/h8-9H,2-7H2,1H3,(H,16,20)(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSOKPMDWVRVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN4O12PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001005607 | |
| Record name | 2-[(2-Bromoethyl){2-[(methanesulfonyl)oxy]ethyl}amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
PR-104 is a novel hypoxia-activated DNA cross-linking agent with marked activity against human tumor xenografts, both as monotherapy and combined with radiotherapy and chemotherapy. Upon intravenous administration, PR-104 is converted by systemic phosphatases to the alcohol intermediate PR-104A, which is reduced to form the active DNA-crosslinking mustard species hydroxylamine PR-104H intracellularly under hypoxic conditions. PR-104H specifically crosslinks hypoxic tumor cell DNA, resulting in the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis in susceptible hypoxic tumor cell populations while sparing normoxic tissues. | |
| Record name | PR-104 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05968 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
851627-62-8 | |
| Record name | PR 104 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851627-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PR 104 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851627628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PR-104 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05968 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[(2-Bromoethyl){2-[(methanesulfonyl)oxy]ethyl}amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PR-104 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V16D2ZT7DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




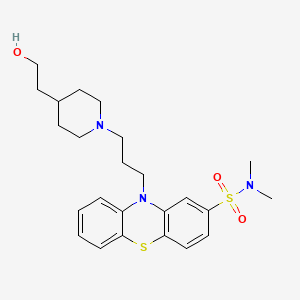
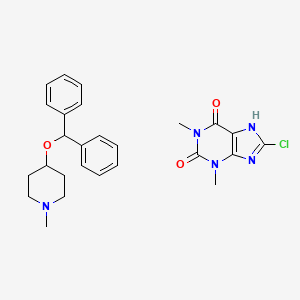

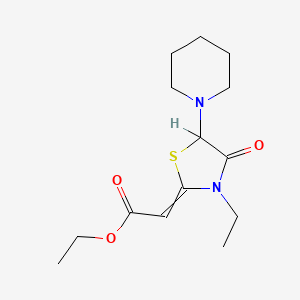

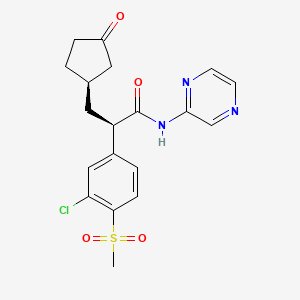
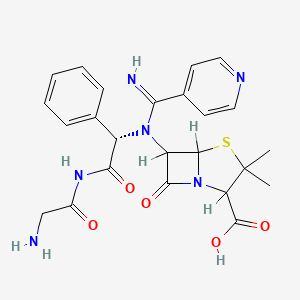
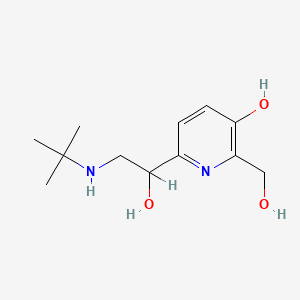
![4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1677961.png)
